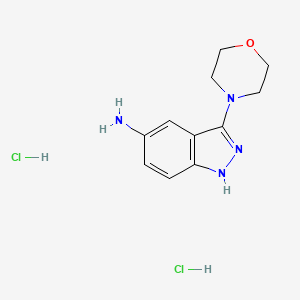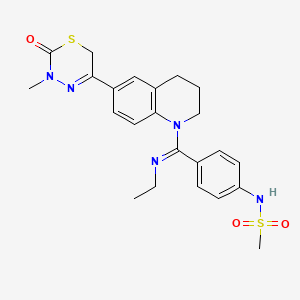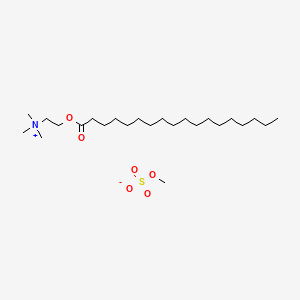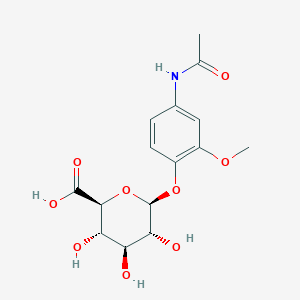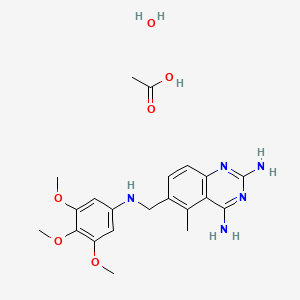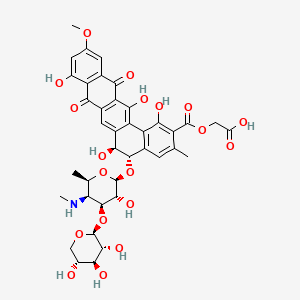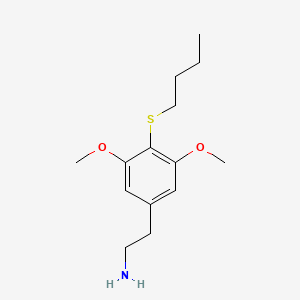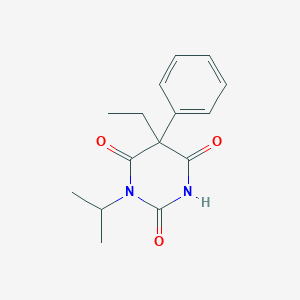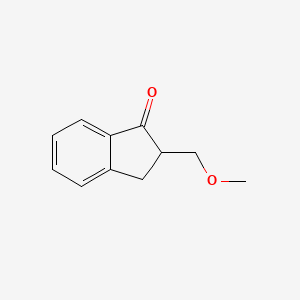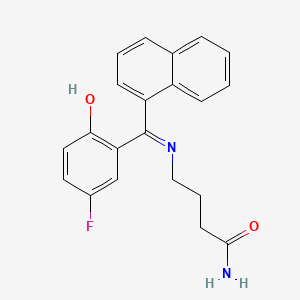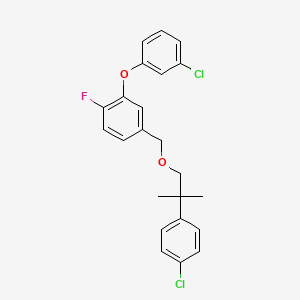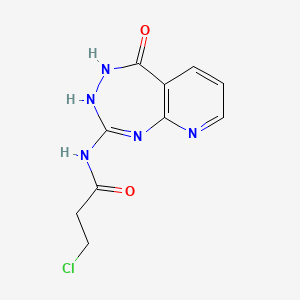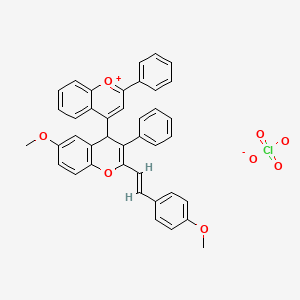
1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyrylium salts, which are known for their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyrylium structure, followed by the introduction of methoxy and phenyl groups through electrophilic substitution reactions. The final step involves the formation of the perchlorate salt by reacting the intermediate compound with perchloric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted benzopyrylium compounds.
Scientific Research Applications
1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Benzopyrylium, 4-ethoxy-6-methoxy-2-(4-methoxyphenyl)-, perchlorate
- 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-methyl-, perchlorate
Uniqueness: 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
72846-02-7 |
|---|---|
Molecular Formula |
C40H31ClO8 |
Molecular Weight |
675.1 g/mol |
IUPAC Name |
6-methoxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenyl-4-(2-phenylchromenylium-4-yl)-4H-chromene;perchlorate |
InChI |
InChI=1S/C40H31O4.ClHO4/c1-41-30-20-17-27(18-21-30)19-23-37-39(29-13-7-4-8-14-29)40(34-25-31(42-2)22-24-36(34)43-37)33-26-38(28-11-5-3-6-12-28)44-35-16-10-9-15-32(33)35;2-1(3,4)5/h3-26,40H,1-2H3;(H,2,3,4,5)/q+1;/p-1/b23-19+; |
InChI Key |
IOBUUJIGBRKXJZ-IMPZXOFZSA-M |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=C(C(C3=C(O2)C=CC(=C3)OC)C4=CC(=[O+]C5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC=C7.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C(C(C3=C(O2)C=CC(=C3)OC)C4=CC(=[O+]C5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC=C7.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


